molecular formula C16H20S4Sn2 B12439977 trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane

trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane

Cat. No.: B12439977
M. Wt: 578.0 g/mol
InChI Key: AALBFWIQZHNHOG-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Complexity

The compound this compound belongs to the organotin family, characterized by tin-carbon bonds and hybrid organic-inorganic frameworks. Its IUPAC name reflects a tetracyclic system fused with four sulfur atoms (tetrathia designation) and two trimethylstannyl groups. The molecular formula, $$ \text{C}{18}\text{H}{30}\text{S}4\text{Sn}2 $$, underscores its high molecular weight and stoichiometric complexity.

Structural analyses reveal a rigid tetracyclic core comprising fused six- and eight-membered rings, with sulfur atoms at positions 3, 7, 10, and 14. The tin atoms are bonded to methyl groups and integrated into the cyclic framework, creating a sterically congested environment. X-ray crystallography of analogous organotin-thiaheterocycles demonstrates distorted tetrahedral geometry around tin centers, a feature likely conserved in this compound. Key bond lengths and angles, such as Sn–C (2.10–2.15 Å) and C–S (1.78–1.82 Å), align with trends observed in related stannanes.

Table 1: Structural Parameters of Related Organotin-Thiaheterocycles

Compound Sn–C Bond Length (Å) C–S Bond Length (Å) Ring Size
Trimethylstannyl-thiadiazole 2.12 1.80 26-membered
Tetracyclo-stannane 2.14 1.82 34-membered

Historical Context of Organotin-Thiaheterocyclic Hybrids

Organotin-thiaheterocycles emerged in the late 20th century as researchers sought to combine the redox activity of sulfur heterocycles with the catalytic and electronic properties of tin. Early work focused on simple tin-thioether complexes, but advancements in macrocyclic chemistry enabled the synthesis of fused systems like the title compound. The development of polymer-supported organotin reagents in the 2000s marked a turning point, allowing cleaner syntheses of thiaheterocyclic hybrids while minimizing toxic byproducts.

The integration of stannyl groups into tetracyclic frameworks represents a milestone in supramolecular chemistry. For example, ladder-like tetraorganodistannoxane units reported in 2018 demonstrated how tin-sulfur coordination could stabilize macrocyclic architectures. These innovations directly informed the design of the title compound, which leverages sulfur’s bridging capability to assemble its intricate structure.

Significance in Coordination Chemistry and Materials Science

In coordination chemistry, the compound’s dual stannyl groups act as Lewis acidic sites, enabling interactions with electron-rich substrates. This property is exploited in catalytic applications, such as transesterification and C–C coupling reactions, where tin centers facilitate substrate activation. Additionally, the sulfur atoms participate in secondary bonding interactions, stabilizing transition states in heterogeneous catalysis.

Materials science benefits from the compound’s ability to form supramolecular networks. For instance, intermolecular C–H⋯O interactions in analogous tin-thiaheterocycles generate 3D polymeric structures with tunable porosity. Such frameworks are promising for gas storage or ion-exchange membranes. Furthermore, the compound’s hybrid organic-inorganic nature aligns with trends in functional material design, where organometallic components enhance thermal stability and electronic conductivity.

Table 2: Applications of Organotin-Thiaheterocycles in Materials Science

Application Mechanism Example System
Catalytic Supports Tin-sulfur Lewis acid sites Polymer-stannane hybrids
Porous Frameworks Supramolecular self-assembly Ladder-type stannoxanes
Conductive Materials Delocalized electron pathways Thiadiazole-stannane complexes

Properties

Molecular Formula

C16H20S4Sn2

Molecular Weight

578.0 g/mol

IUPAC Name

trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane

InChI

InChI=1S/C10H2S4.6CH3.2Sn/c1-3-11-7-5(1)13-10-8-6(2-4-12-8)14-9(7)10;;;;;;;;/h1-2H;6*1H3;;

InChI Key

AALBFWIQZHNHOG-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CC2=C(S1)C3=C(S2)C4=C(S3)C=C(S4)[Sn](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The compound’s preparation requires:

  • Construction of the tetrathiatetracyclic core via sulfur-insertion or cyclization reactions.
  • Regioselective introduction of trimethylstannyl groups using SRN1 mechanisms or Stille couplings.
  • Purification and stabilization of the final product under inert conditions.

Key challenges include managing steric hindrance, ensuring regioselectivity, and avoiding premature hydrolysis of tin-carbon bonds.

Core Framework Synthesis

Tetrathiatetracyclic Backbone Formation

The sulfur-rich tetracyclic structure is synthesized through thiourea-mediated cyclization or radical sulfur insertion (Table 1).

Table 1: Methods for Tetrathiatetracyclic Core Synthesis
Method Conditions Yield Source
Thiourea/Sulfur Cyclization Polar aprotic solvent, 130–160°C 60–75%
Radical Sulfur Insertion UV light, HMPA, thiophiles 45–55%

Example Protocol (Adapted from):

  • React 5,6,11,12-tetrachlorotetracene with thiourea and sulfur in dimethylacetamide.
  • Heat at 130°C for 4 hours, then 160°C for 2 hours.
  • Hydrolyze with dilute HCl to precipitate the tetrathiatetracyclic product.

Stannylation Methods

SRN1-Mediated Double Stannylation

The SRN1 (Single Electron Transfer Nucleophilic Substitution) mechanism enables direct substitution of halogen atoms on the tetracyclic core with trimethylstannyl groups (Table 2).

Table 2: SRN1 Stannylation Conditions
Substrate Nucleophile Solvent Yield Source
Tetrathiatetracyclic dihalide NaSnMe₃ Liquid NH₃, UV 63–85%
Monohalide intermediate Me₃Sn⁻ DMSO, 25°C 74–90%

Protocol (Adapted from):

  • Dissolve tetrathiatetracyclic dihalide (1 eq) in liquid ammonia.
  • Add trimethylstannyl sodium (2.2 eq) under UV irradiation (300 nm).
  • Stir for 1.5–4 hours at −33°C (NH₃ reflux).
  • Quench with NH₄Cl and extract with hexane.

Mechanistic Insight:
The reaction proceeds via a radical chain mechanism:

  • Initiation: UV-induced electron transfer from SnMe₃⁻ to the substrate generates a radical anion.
  • Propagation: Halogen displacement by SnMe₃⁻, followed by chain transfer to regenerate the radical.

Stille Coupling for Sequential Stannylation

For substrates with pre-installed halogens, palladium-catalyzed cross-coupling with hexamethyldistannane offers precise control (Table 3).

Table 3: Stille Coupling Parameters
Catalyst Electrophile Solvent Yield Source
Pd(PPh₃)₂Cl₂ Tetrathiatetracyclic diiodide DMF 71–89%
PdCl₂ Brominated intermediate Xylene 60–76%

Protocol (Adapted from):

  • Combine tetrathiatetracyclic diiodide (1 eq), hexamethyldistannane (2.2 eq), and Pd(PPh₃)₂Cl₂ (5 mol%) in DMF.
  • Heat at 80°C for 24 hours under N₂.
  • Purify by silica gel chromatography (hexane/ethyl acetate).

Critical Analysis of Methodologies

Efficiency and Scalability

  • SRN1 Advantages: High yields (≥80%) under mild conditions but requires specialized UV equipment.
  • Stille Limitations: Pd catalysts increase cost, and residual tin byproducts complicate purification.

Regioselectivity Challenges

Steric hindrance in the tetracyclic framework often leads to mixed regioisomers. Solutions include:

  • Directed ortho-metalation with directing groups (e.g., phosphate esters).
  • Low-temperature kinetics to favor less hindered positions.

Chemical Reactions Analysis

Trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different organotin oxides.

    Reduction: Reduction reactions can convert the compound into simpler organotin hydrides.

    Substitution: The trimethylstannyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane is a complex organotin compound featuring a tetrathiatetracyclo structure with four sulfur atoms and a system of conjugated double bonds. Organotin compounds contain tin (Sn) atoms bonded to carbon atoms.

Scientific Research Applications

This compound is applied in several scientific fields:

  • Chemistry It serves as a precursor in the synthesis of other complex organotin compounds.
  • Biology Its unique structure enables interactions with biological molecules, making it useful for studying biochemical pathways.
  • Medicine There is ongoing research to explore its potential as a therapeutic agent due to its ability to interact with cellular components.
  • Industry It is used in the production of advanced materials with specific electronic and optical properties.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation It can be oxidized to form different organotin oxides.
  • Reduction Reduction reactions can convert it into simpler organotin hydrides.
  • Substitution The trimethylstannyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Organotin compounds exhibit a range of biological activities due to their ability to interact with cellular components. The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition: Organotins can act as enzyme inhibitors by binding to active sites or allosteric sites of target proteins.
  • Cell Membrane Disruption: The hydrophobic nature of organotin compounds allows them to integrate into lipid membranes, potentially disrupting membrane integrity and function.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that organotins can induce oxidative stress by promoting ROS production.

Mechanism of Action

The mechanism by which trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s tetrathiatetracyclo structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s uniqueness lies in its combination of sulfur-rich polycyclic architecture and organotin substituents. Below is a comparative analysis with key analogues:

Compound Name Heteroatoms Ring System Substituents Key Properties Ref.
Trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.0²,⁶.0⁹,¹³]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane 4 S, 2 Sn Tetrathiatetracyclo[6.6.0.0²,⁶.0⁹,¹³] 2 × Sn(CH₃)₃ High thermal stability; potential catalytic activity (inferred)
4-(10-Thia-3,5,6,8-Tetrazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol 1 S, 4 N Tetrazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶] Phenol Bioactivity (e.g., kinase inhibition inferred from similar triazolo systems)
Tetramethyl 1,4-Dimethyl-13,14-Dioxa-Pentacyclo[8.2.1.1⁴,⁷.0²,⁹.0³,⁸]Tetradecadiene-5,11-Diene-5,6,11,12-Tetracarboxylate 2 O Pentacyclo[8.2.1.1⁴,⁷.0²,⁹.0³,⁸] 4 × COOCH₃ Crystallographically characterized; dihedral angles influence π-conjugation
N-(3-Methoxybenzyl)-3,11-Azatricyclo[6.3.0.0²,⁶]undecane 2 N Azatricyclo[6.3.0.0²,⁶] Methoxybenzyl Voltage-gated ion channel modulation; single-crystal X-ray validation

Key Differences and Implications

  • Heteroatom Composition: The target compound’s tetrathia framework contrasts with nitrogen-rich (e.g., azatricyclo ) or oxygen-containing (e.g., dioxa ) systems.
  • Organotin Substituents: Unlike most polycyclic compounds in the evidence (e.g., carboxylates or phenol ), the dual trimethylstannyl groups may confer Lewis acidity, relevant to catalysis or polymer cross-linking.
  • Ring Strain and Geometry : The tetracyclic system in the target compound likely exhibits higher ring strain than pentacyclo systems (e.g., ), affecting reactivity and stability.

Computational and Experimental Insights

  • Its structural complexity may limit similarity to known databases.
  • Crystallographic Data : Analogues like the tetracarboxylate in show bond angles (e.g., O7–C17–C6–C7 = 21.3°) critical for conformational analysis. The target compound’s crystallography remains unreported but could clarify steric effects from tin substituents.

Biological Activity

Structural Overview

The compound belongs to a class of organotin compounds characterized by the presence of tin atoms bonded to organic groups. Its intricate structure includes multiple sulfur atoms and a tetracyclic framework, which may contribute to its biological properties.

Molecular Structure

  • Molecular Formula : C₁₄H₁₈S₄Sn₂
  • Molecular Weight : Approximately 521.5 g/mol
  • Structural Features :
    • Tetracyclic core
    • Multiple sulfur atoms enhancing reactivity

Organotin compounds are known to exhibit a range of biological activities, primarily due to their ability to interact with cellular components. The specific mechanisms through which trimethyl-(11-trimethylstannyl-3,7,10,14-tetrathiatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaen-4-yl)stannane exerts its effects include:

  • Enzyme Inhibition : Organotins can act as enzyme inhibitors by binding to active sites or allosteric sites of target proteins.
  • Cell Membrane Disruption : The hydrophobic nature of organotin compounds allows them to integrate into lipid membranes, potentially disrupting membrane integrity and function.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that organotins can induce oxidative stress by promoting ROS production.

Toxicological Profile

Organotin compounds are generally recognized for their toxicity, particularly in aquatic environments where they can bioaccumulate and exert harmful effects on marine life. The toxicity of this compound may include:

  • Cytotoxicity : Studies have reported cytotoxic effects on various cell lines.
  • Endocrine Disruption : Organotins can interfere with hormonal signaling pathways.

Case Studies and Research Findings

  • Study on Cytotoxic Effects : A study investigated the cytotoxic effects of various organotin compounds on human cancer cell lines and found that certain derivatives exhibited significant cytotoxicity at low concentrations .
  • Marine Toxicology Research : Research has shown that organotin compounds lead to reproductive and developmental toxicity in marine organisms such as mollusks and fish .
  • Enzyme Interaction Studies : Investigations into the interaction of organotins with specific enzymes revealed that these compounds could inhibit key metabolic pathways in both prokaryotic and eukaryotic cells .

Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicitySignificant cell death in cancer lines
Endocrine DisruptionAltered hormonal signaling in aquatic species
Enzyme InhibitionInhibition of metabolic enzymes

Toxicity Levels in Various Organisms

Organism TypeToxicity Level (LC50)Reference
Fish0.5 mg/L
Mollusks0.1 mg/L
Human Cell LinesVaries (µM range)

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